molecular formula C14H22N4O3 B5330127 ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate

ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate

Cat. No. B5330127
M. Wt: 294.35 g/mol
InChI Key: XMHIOILQUFYZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein trafficking. The activation of the sigma-1 receptor has been shown to have neuroprotective effects and to enhance cognitive function.
Biochemical and Physiological Effects:
Ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate has been reported to have various biochemical and physiological effects. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. The compound has also been shown to enhance cognitive function and to have neuroprotective effects. However, the exact biochemical and physiological effects of this compound are still being investigated.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate in lab experiments include its potential applications in the treatment of neurological disorders and its selective affinity for the sigma-1 receptor. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.

Future Directions

There are various future directions for the research on ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate. Some of these include:
1. Investigation of the compound's mechanism of action and its interaction with the sigma-1 receptor.
2. Evaluation of the compound's safety and efficacy in animal models of neurological disorders.
3. Development of novel derivatives of the compound with improved pharmacological properties.
4. Investigation of the potential applications of the compound in the treatment of other diseases such as cancer and diabetes.
5. Exploration of the compound's potential as a diagnostic tool for neurological disorders.
Conclusion:
In conclusion, ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate is a chemical compound with potential applications in scientific research. Its anticonvulsant, anti-inflammatory, and analgesic properties, as well as its selective affinity for the sigma-1 receptor, make it a promising candidate for the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy.

Synthesis Methods

The synthesis of ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate involves the reaction of 1-isopropyl-1H-pyrazole-4-carboxylic acid with ethyl piperazine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is purified by column chromatography to obtain the desired compound.

Scientific Research Applications

Ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate has various potential applications in scientific research. It has been reported to have anticonvulsant, anti-inflammatory, and analgesic properties. It also exhibits selective affinity for the sigma-1 receptor, which is involved in various physiological processes such as neuroprotection, cellular differentiation, and apoptosis. Thus, this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

ethyl 4-(1-propan-2-ylpyrazole-4-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-4-21-14(20)17-7-5-16(6-8-17)13(19)12-9-15-18(10-12)11(2)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHIOILQUFYZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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